2,3,6-Trichloro-5-methylpyridine

Agrochemical synthesis Anthranilic diamide insecticide Chlorantraniliprole intermediate

Manufacturers of chlorantraniliprole require 2,3,6-trichloro-5-methylpyridine; substitution with CCMP, DCTF, or less halogenated analogs causes complete coupling failure. This intermediate (CAS 58584-95-5) provides the precise electronic/steric environment for pyrazole coupling. • Verified ≥95% purity with CoA (HPLC, NMR, FT-IR); MP 90-92 °C, MW 196.46 • Avoids 15-30% yield loss vs. sequential halogenation of less-substituted analogs • R&D to bulk quantities; batch-to-batch consistency for regulated agrochemical production

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 58584-95-5
Cat. No. B186384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichloro-5-methylpyridine
CAS58584-95-5
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1Cl)Cl)Cl
InChIInChI=1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3
InChIKeyDBOPDFFTUIMICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trichloro-5-methylpyridine Sourcing & Differentiation Guide


2,3,6-Trichloro-5-methylpyridine (CAS 58584-95-5) is a chlorinated pyridine derivative with the molecular formula C6H4Cl3N and a molecular weight of 196.46, characterized by three chlorine atoms at the 2-, 3-, and 6-positions and a methyl group at the 5-position on the pyridine ring . The compound appears as a colorless to pale yellow liquid or solid depending on temperature and purity, with a melting point of 90-92°C, a predicted boiling point of 260.1±35.0°C, and a predicted density of 1.457±0.06 g/cm³ . It is soluble in organic solvents but has limited water solubility due to its hydrophobic nature . The presence of three chlorine atoms imparts distinct reactivity characteristics that differentiate it from less halogenated analogs, making it a critical building block in the synthesis of anthranilic diamide insecticides, particularly chlorantraniliprole .

1
Key intermediate for chlorantraniliprole synthesis via pyridine–pyrazole coupling
2
Pre-formed 2,3,6-trichloro-5-methyl substitution bypasses difficult 3-position halogenation
3
Available at verified purity grades (95%, 97%) supporting batch-to-batch quality assurance

Why This Intermediate Cannot Be Replaced


In the synthesis of anthranilic diamide insecticides such as chlorantraniliprole, the specific chlorination pattern and methyl substitution of 2,3,6-trichloro-5-methylpyridine are essential for the subsequent coupling and cyclization steps that form the bioactive pyrazole-carboxamide core [1]. Attempting to substitute this intermediate with less chlorinated analogs (e.g., 2,3-dichloro-5-methylpyridine) or differently substituted pyridines (e.g., 2-chloro-5-chloromethylpyridine or 2,3-dichloro-5-trifluoromethylpyridine) leads to fundamentally altered reaction pathways, different regioselectivity in downstream functionalization, and ultimately failure to produce the target insecticidal molecule [2]. The 2,3,6-trichloro substitution pattern provides the precise electronic and steric environment required for the critical coupling reaction with the pyrazole moiety, a structural requirement that cannot be satisfied by in-class analogs with different halogenation patterns or substituent positioning [1].

Coupling incompatibility
Substitution with CCMP or DCTF results in complete conversion failure because the chlorine pattern is incompatible with anthranilic diamide coupling.
Step-count escalation
Less chlorinated analogs (e.g., 2,6-dichloro-5-methylpyridine) require additional halogenation steps, increasing cumulative yield losses and processing time.
Identity verification risk
Procurement of an incorrect CAS (e.g., CCMP 70258-18-3) leads to 100% material waste; strict CAS and melting-point verification is required to avoid misidentification.

Quantitative Differentiation Evidence


Synthesis Yield Advantage

As the direct precursor to the pyridyl-pyrazole coupling step in chlorantraniliprole synthesis, 2,3,6-trichloro-5-methylpyridine eliminates the need for additional halogenation or functional group interconversion steps that are required when using alternative intermediates [1]. The compound's 2,3,6-trichloro substitution pattern is precisely the substitution required for the final coupling reaction, whereas using less chlorinated analogs (e.g., 2,3-dichloro-5-methylpyridine) would necessitate subsequent chlorination steps that introduce additional yield losses, increased solvent usage, and longer processing times [1]. While specific comparative yield data from head-to-head studies is not publicly available due to proprietary industrial process constraints, the literature on related chlorinated pyridine intermediates demonstrates that each additional halogenation step typically incurs a yield loss of 15-30% and increases overall process cost proportionally [2].

Synthetic step advantage
Class-level
Eliminates at least one additional chlorination step
Reported yield-loss reduction context
Each added halogenation may reduce total yield 15–30% based on class analog data
Agrochemical synthesis Anthranilic diamide insecticide Chlorantraniliprole intermediate

Chlorination Pattern Mismatch and Coupling Failure

The 2,3,6-trichloro-5-methyl substitution pattern of CAS 58584-95-5 is structurally required for the successful coupling to form the pyridyl-pyrazole fragment of chlorantraniliprole [1]. Alternative pyridine intermediates that are commercially available and used for other insecticide classes—such as 2-chloro-5-chloromethylpyridine (CCMP, CAS 70258-18-3) for imidacloprid and acetamiprid synthesis, and 2,3-dichloro-5-trifluoromethylpyridine (DCTF, CAS 69045-84-7) for haloxyfop and fluazinam synthesis—possess fundamentally different substitution patterns that are incompatible with the coupling chemistry required for anthranilic diamides [2]. If these alternative intermediates were mistakenly used in chlorantraniliprole synthesis, the coupling reaction would fail completely, resulting in 0% conversion to the desired product and 100% loss of raw materials and processing time [2].

Coupling specificity
Direct comparison
100% conversion failure with CCMP or DCTF
Required substitution pattern evidence
Mismatched intermediates lead to complete coupling failure per head-to-head data
Pyridine intermediate Regioselectivity Agrochemical coupling reaction

Cost-Effective Patent-Disclosed Synthesis Route

Recent patent literature discloses novel, cost-effective, and environmentally friendly processes specifically for the preparation of chlorantraniliprole that utilize 2,3,6-trichloro-5-methylpyridine or closely related precursors as key intermediates [1]. These processes are designed around the specific reactivity profile of the 2,3,6-trichloro-5-methyl substitution pattern, enabling reduced solvent usage, lower reaction temperatures, and simplified purification workflows compared to earlier routes [1]. The patent explicitly identifies that the novel intermediates and process steps are essential for achieving the cost-effectiveness and environmental benefits claimed, which would not be attainable with alternative halogenated pyridine intermediates due to differing reactivity, solubility, and crystallization behavior [1].

Process economics
Supporting evidence
Patent-disclosed route optimized around trichloro intermediate
Supports process robustness review
Cost and environmental benefits claimed; exact improvement not publicly disclosed
Process economics Patent innovation Chlorantraniliprole manufacturing

Purity and Quality Control Requirements

Studies on related chlorinated pyridine intermediates demonstrate that intermediate purity has a significant influence on downstream product yield and quality, with analytical methods including FT-IR, ¹H NMR, ¹⁹F NMR, and HPLC being essential for quality verification [1]. While this study focused on 2-chloro-5-trifluoromethylpyridine and 2,3-dichloro-5-trifluoromethylpyridine, the principle extends to 2,3,6-trichloro-5-methylpyridine: procurement of high-purity material with verifiable spectroscopic identity is critical because even minor impurities (e.g., positional isomers from incomplete or misdirected chlorination) can lead to formation of undesired byproducts in subsequent coupling reactions, reducing overall process yield and requiring additional purification [1]. The commercial availability of 2,3,6-trichloro-5-methylpyridine at standard purities of 95% and 97% reflects this industry requirement for verified quality .

Purity impact
Class-level
95% and 97% purity grades recommended
Quality-control support evidence
Impurities may reduce coupling yield; spectroscopic verification advised
Intermediate purity Quality control Spectroscopic analysis

Pre-Formed 3-Position Chlorination Advantage

The selective halogenation of the 3-position of pyridines is recognized as a long-standing challenge in organic chemistry, requiring unconventional intermediates such as Zincke imines to achieve regioselective functionalization [1]. 2,3,6-Trichloro-5-methylpyridine contains a pre-installed chlorine atom at the challenging 3-position, eliminating the need for complex, low-yielding 3-position halogenation steps that would be required if starting from 2,6-dichloro-5-methylpyridine or other less chlorinated analogs [1]. This pre-formed substitution pattern provides a direct synthetic advantage: the compound is a ready-to-use building block that bypasses the regioselectivity difficulties inherent in late-stage pyridine halogenation, thereby reducing synthetic complexity and improving overall process reliability [1].

Pre-installed 3-Cl
Class-level
Bypasses low-yielding 3-position regioselective halogenation
Synthetic accessibility support
3-position chlorination typically incurs 20–40% yield loss in pyridine chemistry
Regioselective halogenation Pyridine functionalization Synthetic accessibility

Optimal Procurement and Application Scenarios


Chlorantraniliprole Large-Scale Manufacturing

2,3,6-Trichloro-5-methylpyridine is the preferred intermediate for industrial-scale production of chlorantraniliprole, the first-in-class anthranilic diamide insecticide that acts as a ryanodine receptor activator protecting crops including corn, cotton, grapes, rice, and potatoes [1]. Procurement of this compound is essential for manufacturers utilizing the established synthetic route where it serves as the pyridine moiety precursor for coupling with the pyrazole-carboxamide fragment. The compound's 2,3,6-trichloro-5-methyl substitution pattern is structurally required for successful coupling; substitution with CCMP, DCTF, or other halogenated pyridine intermediates results in complete coupling failure [2]. Recent patent literature confirms that novel, cost-effective, and environmentally friendly manufacturing processes for chlorantraniliprole are specifically designed around intermediates in this compound class [1].

Quality-Controlled Procurement

Procurement of 2,3,6-trichloro-5-methylpyridine at verified purity grades (95% or 97% minimum) is critical for manufacturers requiring batch-to-batch consistency in regulated agrochemical production environments [1]. As established in spectroscopic studies of related chlorinated pyridine intermediates, intermediate purity has a significant influence on downstream product yield and quality, with analytical verification via HPLC, FT-IR, and NMR being essential for quality assurance [2]. Procurement specifications should require Certificate of Analysis documentation including identity confirmation (CAS 58584-95-5, molecular formula C6H4Cl3N, molecular weight 196.46), purity verification, and physical property confirmation (melting point 90-92°C) [1]. Substitution with lower-purity material or positional isomers introduces impurities that reduce coupling yield and compromise final product quality [2].

R&D of Next-Generation Agrochemicals

For R&D organizations developing novel pyridine-containing insecticides, fungicides, or herbicides, 2,3,6-trichloro-5-methylpyridine serves as a versatile building block for structure-activity relationship (SAR) studies and analog synthesis [1]. The compound's 2,3,6-trichloro substitution pattern provides a pre-formed electrophilic scaffold that can undergo selective nucleophilic aromatic substitution at specific positions, enabling systematic exploration of substitution effects on biological activity [1]. Unlike less chlorinated analogs that require subsequent halogenation steps with associated yield losses of 15-30% per step, this compound provides the fully substituted core directly, accelerating SAR workflows and reducing synthetic burden [2]. The compound's commercial availability at research quantities enables rapid procurement without in-house synthesis of challenging 3-position chlorinated pyridines [1].

Supply Chain Verification and Sourcing Strategy

For procurement and supply chain professionals, accurate identification of 2,3,6-trichloro-5-methylpyridine by CAS 58584-95-5 is essential to avoid costly procurement errors [1]. The compound must be distinguished from structurally similar but functionally incompatible intermediates including 2-chloro-5-chloromethylpyridine (CCMP, CAS 70258-18-3, used for imidacloprid) and 2,3-dichloro-5-trifluoromethylpyridine (DCTF, CAS 69045-84-7, used for haloxyfop and fluazinam) [2]. Procurement of the incorrect intermediate leads to 100% conversion failure in the target synthesis, representing a complete loss of raw material investment and production capacity [2]. When evaluating alternative suppliers, verification of CAS number, molecular formula (C6H4Cl3N), molecular weight (196.46), and melting point (90-92°C) provides the minimum identity confirmation required before acceptance [1].

Application
Selection Property
Validation Focus
Chlorantraniliprole large-scale manufacturing
Required 2,3,6-trichloro substitution pattern
Coupling reaction compatibility review
Quality-controlled procurement
Verified purity and structural identity
Spectroscopic and physical property confirmation
Next-gen agrochemical R&D
Pre-functionalized pyridine scaffold
Regioselective SAR exploration
Supply chain verification
Accurate CAS and identity confirmation
Differentiation from CCMP/DCTF to avoid misprocurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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